molecular formula C14H12Cl2O3S B14725593 [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone CAS No. 7148-93-8

[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone

Katalognummer: B14725593
CAS-Nummer: 7148-93-8
Molekulargewicht: 331.2 g/mol
InChI-Schlüssel: SCICTRMICLSBAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl sulfone group attached to a [(3,4-dichlorobenzyl)oxy]methyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone typically involves the reaction of 3,4-dichlorobenzyl alcohol with phenyl sulfone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfide
  • [(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfoxide
  • [(3,4-Dichlorobenzyl)oxy]methyl phenyl ether

Uniqueness

[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

7148-93-8

Molekularformel

C14H12Cl2O3S

Molekulargewicht

331.2 g/mol

IUPAC-Name

4-(benzenesulfonylmethoxymethyl)-1,2-dichlorobenzene

InChI

InChI=1S/C14H12Cl2O3S/c15-13-7-6-11(8-14(13)16)9-19-10-20(17,18)12-4-2-1-3-5-12/h1-8H,9-10H2

InChI-Schlüssel

SCICTRMICLSBAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)COCC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.